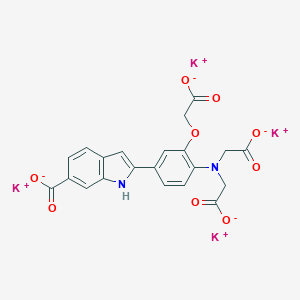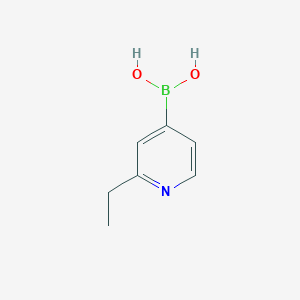
(2-Ethylpyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylpyridin-4-yl)boronic acid is a derivative of boronic acid with a pyridine moiety. Boronic acids are known for their versatility as building blocks in the construction of complex molecular architectures. They can be used to create a variety of structures, including macrocycles, cages, dendritic structures, and polymers, through reversible condensation reactions .
Synthesis Analysis
The synthesis of halopyridinylboronic acids, which are closely related to (2-ethylpyridin-4-yl)boronic acid, involves regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate. This method has been shown to produce single regioisomeric boronic acid or ester products, which can then undergo Pd-catalyzed coupling to create diverse pyridine libraries .
Molecular Structure Analysis
While the specific molecular structure analysis of (2-ethylpyridin-4-yl)boronic acid is not detailed in the provided papers, boronic acids, in general, have a boron atom connected to two hydroxyl groups and an organic moiety, such as a pyridine ring in this case. The boron atom can form reversible covalent bonds with other molecules, which is fundamental to their role in creating complex structures .
Chemical Reactions Analysis
Boronic acids are known to catalyze various chemical reactions. For example, boric acid, a simple boronic acid, is an effective catalyst for the dehydrative esterification of alpha-hydroxycarboxylic acids and alcohols. N-alkyl-4-boronopyridinium halides, which share a pyridine and boron moiety with (2-ethylpyridin-4-yl)boronic acid, have been found to be more effective catalysts than boric acid for esterification reactions in excess alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-ethylpyridin-4-yl)boronic acid are not explicitly discussed in the provided papers. However, boronic acids are generally known for their stability and ability to form reversible bonds with diols and other Lewis bases. This property is essential for their use in the synthesis of various polymeric and nanostructured materials . Boron nitride nanomaterials, which contain boron, have been used as solid acid catalysts for the synthesis of biologically active compounds, indicating the potential for boronic acids to be involved in similar applications .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Boronic acids, including specific derivatives like (2-Ethylpyridin-4-yl)boronic acid, are pivotal in catalytic applications due to their versatility. A notable application is in the enantioselective aza-Michael additions, where boronic acids serve as chiral catalysts. This process facilitates the synthesis of densely functionalized cyclohexanes, which are significant in the development of various organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).
Synthesis of Novel Compounds
The synthesis of novel halopyridinylboronic acids and esters, including the 2-Ethylpyridin-4-yl variant, outlines a methodological advancement in creating pyridine libraries. These compounds are synthesized through regioselective halogen-metal exchange, showcasing the role of boronic acids in generating new molecular structures with potential applications in various scientific fields (Bouillon et al., 2002; Bouillon et al., 2003).
Biomedical Applications
In the biomedical domain, boronic acid polymers, including derivatives of (2-Ethylpyridin-4-yl)boronic acid, exhibit promising applications. They are used in treating diseases like HIV, obesity, diabetes, and cancer. The unique reactivity and responsive nature of these polymers highlight their potential in developing new biomaterials for therapeutic applications (Cambre & Sumerlin, 2011).
Sensing Applications
Boronic acids are instrumental in sensing applications due to their ability to interact with diols and other molecules. This interaction facilitates the development of sensors for detecting various bioactive substances, contributing significantly to diagnostics and research in the medical and biological sciences (Lacina, Skládal, & James, 2014).
Safety And Hazards
“(2-Ethylpyridin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It may form combustible dust concentrations in air .
Eigenschaften
IUPAC Name |
(2-ethylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMFWKBCFLYDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634892 |
Source


|
| Record name | (2-Ethylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpyridin-4-yl)boronic acid | |
CAS RN |
1189545-99-0 |
Source


|
| Record name | (2-Ethylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

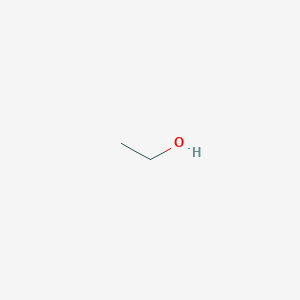
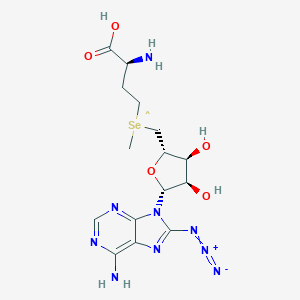
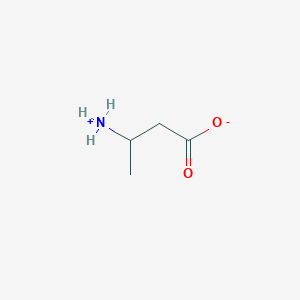
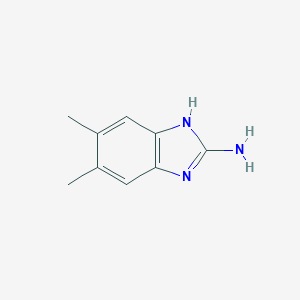
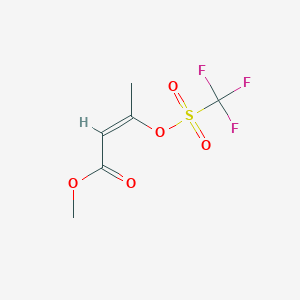
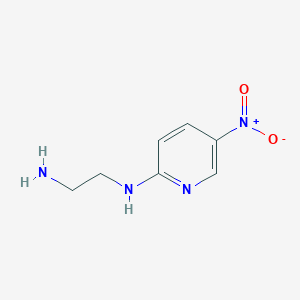
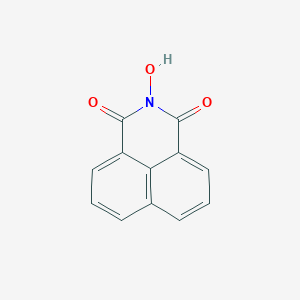


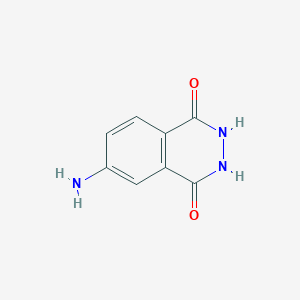
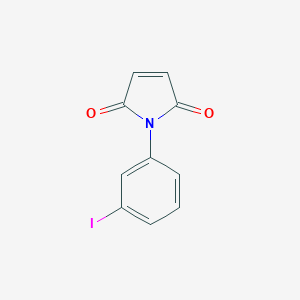
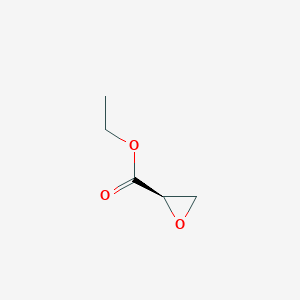
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
